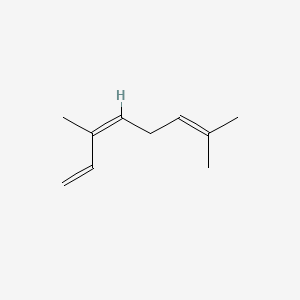
Proton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proton is nuclear particle of charge number +1, spin 1/2 and rest mass of 1.007276470(12) u. It is a hydron and a nucleon.
Stable elementary particles having the smallest known positive charge, found in the nuclei of all elements. The proton mass is less than that of a neutron. A proton is the nucleus of the light hydrogen atom, i.e., the hydrogen ion.
Applications De Recherche Scientifique
1. Proton Acceleration for Scientific Research
Proton beams with energy around 100 MeV have wide applications in scientific research. The optimization of S-band side-coupled cavities for proton acceleration at Sichuan University, China, aimed to re-accelerate a 26 MeV proton beam to 120 MeV. This work is crucial as proton sources in China are insufficient for experimental needs due to the size and cost of traditional accelerators (Li et al., 2020).
2. Laser-Driven Proton Acceleration
Laser-driven proton acceleration has shown potential for various applications such as high-resolution radiography and hadron-therapy. The research focuses on increasing peak proton energy, which is critical for numerous applications, and suggests that higher peak energies can be achieved by reducing target thickness and using high contrast laser pulses (Ceccotti et al., 2010).
3. Proton Radiography
Proton radiography at the Los Alamos Neutron Science Center has been developed as a superior alternative to high energy x-rays. This technology is primarily used for studying fast phenomena like high explosive driven experiments but is increasingly applied in other fields like material phase changes and chemical reaction dynamics (Morris et al., 2016).
4. Radiobiology with Cyclotron Proton Beams
Cyclotrons that accelerate protons up to about 20 MeV have been installed globally, mainly for PET radioisotope production. However, their beam lines are suitable for radiobiological and radiophysiological studies, which can contribute to improving proton therapy results (Cunha et al., 2010).
5. Particle Therapy Research
The National Cancer Institute (NCI) has a long history of supporting particle therapy research, including proton therapy. This involves funding technology development, physical and biological process investigations, and clinical outcomes. NCI continues to play an active role in incorporating protons into clinical trials (Deye, 2012).
6. Proton Transfer Reaction Mass Spectrometry (PTR-MS)
PTR-MS has evolved as a sensor for the real-time monitoring of volatile compounds, with applications ranging from environmental to medical sciences and food technology. Italian scientists have significantly contributed to this field, particularly in food science, plant physiology, and environmental studies (Cappellin et al., 2013).
Propriétés
Nom du produit |
Proton |
|---|---|
Formule moléculaire |
H+ |
Poids moléculaire |
1.007825 g/mol |
Nom IUPAC |
proton |
InChI |
InChI=1S/p+1/i/hH |
Clé InChI |
GPRLSGONYQIRFK-FTGQXOHASA-N |
SMILES isomérique |
[1H+] |
SMILES canonique |
[H+] |
Synonymes |
Hydrogen Ion Hydrogen Ions Ion, Hydrogen Ions, Hydrogen Proton Protons |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




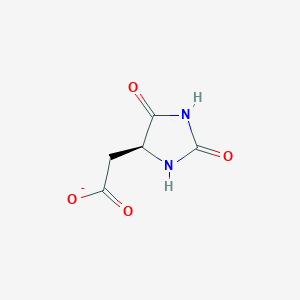
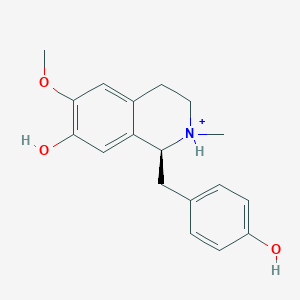
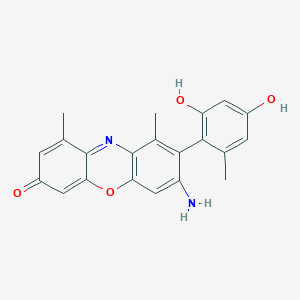
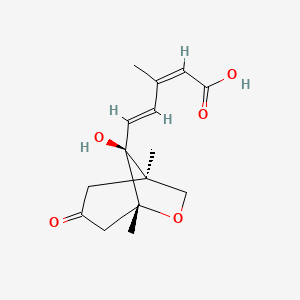
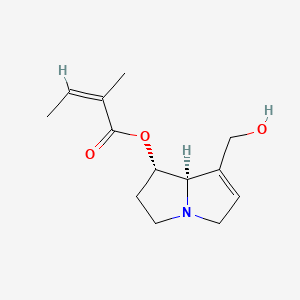
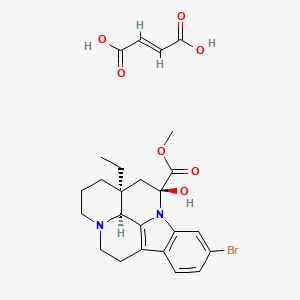
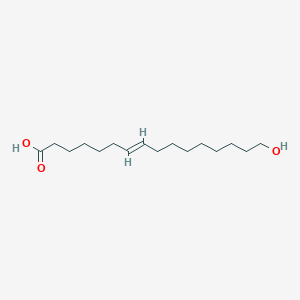
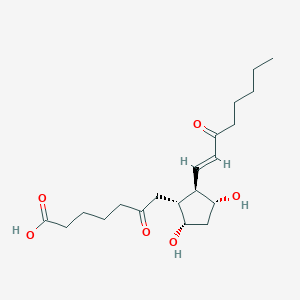
![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)
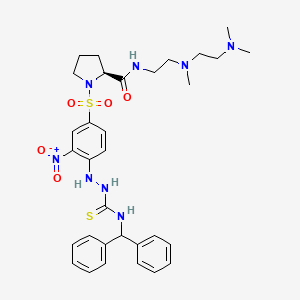
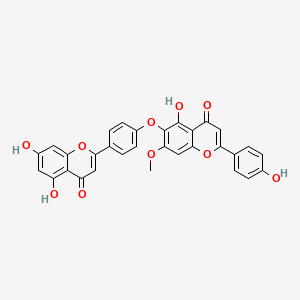
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
